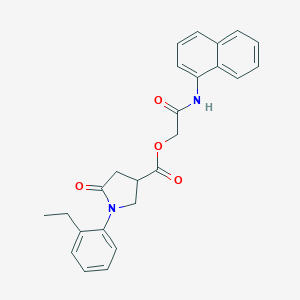
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as NAEPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxylates and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has also been found to activate the AMPK pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth in vitro. In addition, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a readily available compound for research purposes. However, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has some limitations, including its poor solubility in water and limited bioavailability, which may affect its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in animal models and clinical trials. In addition, the mechanism of action of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate needs to be further elucidated to better understand its effects on inflammation, oxidative stress, and cancer cell growth. Finally, the development of more effective delivery systems for 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate may improve its bioavailability and therapeutic potential.
Synthesemethoden
The synthesis of 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 2-ethylphenylhydrazine with 1-naphthylglyoxal in the presence of acetic acid to yield the intermediate product, which is then reacted with ethyl acetoacetate to form 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro. In addition, 2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
Produktname |
2-(1-Naphthylamino)-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C25H24N2O4 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C25H24N2O4/c1-2-17-8-4-6-13-22(17)27-15-19(14-24(27)29)25(30)31-16-23(28)26-21-12-7-10-18-9-3-5-11-20(18)21/h3-13,19H,2,14-16H2,1H3,(H,26,28) |
InChI-Schlüssel |
CFEVKTRNVQRKIS-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270824.png)
![6-bromo-N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270825.png)
![6-bromo-N-[4-(3,5-dimethylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270826.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(3,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270833.png)
![6-bromo-N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270834.png)
![6-bromo-N-(3-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270837.png)
![6-bromo-N-[4-(4-tert-butylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270838.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)
![6-bromo-N-(3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270840.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)